molecular formula C10H10BrN3 B13115153 5-Bromo-8-(hydrazinylmethyl)quinoline

5-Bromo-8-(hydrazinylmethyl)quinoline

Cat. No.: B13115153
M. Wt: 252.11 g/mol
InChI Key: PEIAKDMHBFGGSK-UHFFFAOYSA-N
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Description

5-Bromo-8-(hydrazinylmethyl)quinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline and its derivatives are known for their wide range of biological activities, including antimalarial, antimicrobial, antibacterial, antiparasitic, and anticancer properties

Chemical Reactions Analysis

Types of Reactions

5-Bromo-8-(hydrazinylmethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

5-Bromo-8-(hydrazinylmethyl)quinoline has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential antimicrobial and anticancer activities.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-8-(hydrazinylmethyl)quinoline involves its interaction with specific molecular targets and pathways. The bromine and hydrazinylmethyl groups enhance its ability to bind to biological molecules, such as enzymes and receptors, thereby modulating their activity. This can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-8-hydroxyquinoline
  • 5-Bromo-8-aminoquinoline
  • 5-Bromo-8-methylquinoline

Uniqueness

5-Bromo-8-(hydrazinylmethyl)quinoline is unique due to the presence of both bromine and hydrazinylmethyl groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H10BrN3

Molecular Weight

252.11 g/mol

IUPAC Name

(5-bromoquinolin-8-yl)methylhydrazine

InChI

InChI=1S/C10H10BrN3/c11-9-4-3-7(6-14-12)10-8(9)2-1-5-13-10/h1-5,14H,6,12H2

InChI Key

PEIAKDMHBFGGSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)CNN)Br

Origin of Product

United States

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